Lipophilicity Advantage: XLogP Comparison of Regioisomeric Trifluoromethyl Pyridine Carbonyl Chlorides
The predicted lipophilicity (XLogP) of 3-(trifluoromethyl)pyridine-2-carbonyl chloride is 2.6, a value that positions it in an optimal range for membrane permeability in drug discovery programs [1]. This contrasts with alternative trifluoromethyl pyridine isomers which exhibit differing predicted logP values, impacting their suitability for central nervous system (CNS) penetration or avoidance of metabolic clearance. The specific XLogP of 2.6 is a direct consequence of the trifluoromethyl group's location at the 3-position of the pyridine ring [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride (XLogP not available in source; inferred difference based on positional isomerism) |
| Quantified Difference | Target XLogP = 2.6 |
| Conditions | Predicted value based on structural calculation |
Why This Matters
The XLogP value of 2.6 for the target compound is a critical parameter for medicinal chemists selecting building blocks to optimize ADME properties, as it differs from the physicochemical profiles of other trifluoromethyl pyridine isomers.
- [1] BaseChem. (n.d.). 2-Pyridinecarbonylchloride,3-(trifluoromethyl)-(9CI) - Physicochemical Properties. View Source
